An In-depth Technical Guide to the Crystal Structure Analysis of Iron(III) Phosphate Dihydrate
An In-depth Technical Guide to the Crystal Structure Analysis of Iron(III) Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including materials science and pharmaceuticals. This document details the crystallographic parameters of its two primary polymorphs, strengite and phosphosiderite, outlines the experimental protocols for their synthesis and analysis, and presents key structural data in a clear, comparative format.
Introduction to Iron(III) Phosphate Dihydrate Polymorphs
Iron(III) phosphate dihydrate is known to crystallize in two distinct polymorphic forms: the orthorhombic strengite and the monoclinic phosphosiderite. Both minerals share the same chemical formula but differ in their crystal lattice arrangements, leading to different physical and chemical properties. In both structures, the iron atom is octahedrally coordinated by four oxygen atoms from the phosphate tetrahedra and two oxygen atoms from water molecules.
Crystallographic Data
The crystallographic data for strengite and phosphosiderite have been determined through single-crystal X-ray diffraction studies. A summary of the key parameters is presented in the tables below for easy comparison.
Table 1: Crystallographic Data for Strengite (Orthorhombic)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.722 - 9.8923 |
| b (Å) | 9.878 - 10.125 |
| c (Å) | 10.1187 - 8.729 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | ~872.9 |
| Z | 8 |
Table 2: Crystallographic Data for Phosphosiderite (Monoclinic)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3276 - 5.329 |
| b (Å) | 9.798 - 9.800 |
| c (Å) | 8.712 - 8.7129 |
| α (°) | 90 |
| β (°) | 90.51 - 90.532 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | ~454.87 |
| Z | 4 |
Experimental Protocols
The determination of the crystal structure of iron(III) phosphate dihydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.
Synthesis of Single Crystals
High-quality single crystals of both strengite and phosphosiderite can be synthesized using hydrothermal and precipitation methods.
Hydrothermal Synthesis of Strengite:
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Precursor Preparation: A solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) is prepared in deionized water. The molar ratio of Fe:P is typically maintained at 1:1.
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Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless steel autoclave.
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Heating: The autoclave is heated to a temperature between 150°C and 200°C for a period of 24 to 72 hours.
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Cooling and Recovery: The autoclave is allowed to cool slowly to room temperature. The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.
Precipitation Synthesis of Phosphosiderite:
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Solution Preparation: An aqueous solution of an iron(III) salt is mixed with a phosphate-containing solution under controlled pH conditions, typically acidic.
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Precipitation: The precipitate of iron(III) phosphate dihydrate is formed upon mixing. The reaction is often carried out at or near room temperature.
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Aging: The precipitate is aged in the mother liquor for a period of time to allow for crystal growth and improvement of crystallinity.
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Isolation: The crystals are then separated by filtration, washed thoroughly with water, and dried at a low temperature.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the typical steps for the analysis of iron(III) phosphate dihydrate single crystals.
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: X-ray diffraction data are collected using a single-crystal diffractometer, such as an Oxford Diffraction Gemini R Ultra diffractometer equipped with a CCD detector and using Mo-Kα radiation (λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.
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Data Reduction: The raw diffraction data are processed to correct for various experimental factors. This includes cell refinement and data reduction using software like CrysAlisPro.
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Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques with software packages such as SHELXS and SHELXL within a suite like WinGX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.
Structural Details: Bond Lengths and Angles
The precise arrangement of atoms within the crystal lattice determines the material's properties. The following tables summarize key bond lengths and angles for both polymorphs.
Table 3: Selected Bond Lengths (Å) for Strengite and Phosphosiderite
| Bond | Strengite (Å) | Phosphosiderite (Å) |
| Fe-O (phosphate) | 1.92 - 2.17 | 1.86 - 2.17 |
| Fe-O (water) | ~2.0 - 2.2 | ~2.0 - 2.2 |
| P-O | 1.52 - 1.58 | 1.52 - 1.57 |
Table 4: Selected Bond Angles (°) for Strengite and Phosphosiderite
| Angle | Strengite (°) | Phosphosiderite (°) |
| O-Fe-O | Varies | Varies |
| O-P-O | ~109.5 (tetrahedral) | ~109.5 (tetrahedral) |
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the coordination environment within the iron(III) phosphate dihydrate crystal structure.
Caption: Experimental workflow for the synthesis and crystal structure analysis of iron(III) phosphate dihydrate.
Caption: Generalized coordination environment of the Fe³⁺ ion in iron(III) phosphate dihydrate.
